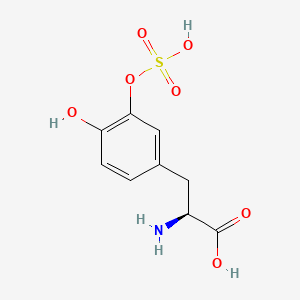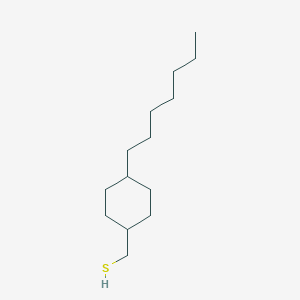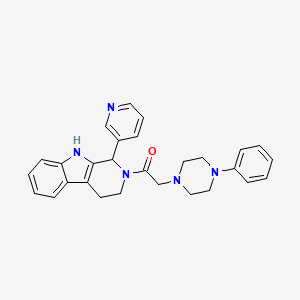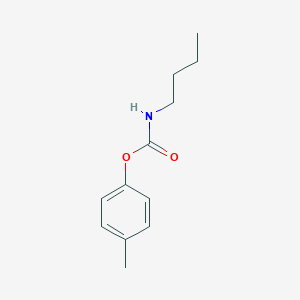![molecular formula C18H32N2O2 B14335664 4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol CAS No. 103756-02-1](/img/structure/B14335664.png)
4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol is a complex organic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes two piperidine rings connected by an ethynyl group and hydroxyl groups at specific positions. It has garnered interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol typically involves multiple steps:
Formation of the Piperidine Rings: The initial step involves the formation of the piperidine rings through cyclization reactions. This can be achieved using starting materials such as 1,5-diaminopentane and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at the 4-position of the piperidine rings through hydroxylation reactions. This can be done using reagents like osmium tetroxide or potassium permanganate.
Ethynyl Group Addition: The ethynyl group is introduced via a coupling reaction, such as the Sonogashira coupling, using palladium catalysts and copper co-catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and palladium catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted piperidines.
科学研究应用
4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or microbial growth, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl: Known for its antioxidant properties and used as a catalyst in organic synthesis.
1,2,5-Trimethylpiperidin-4-ol Derivatives: Studied for their antimicrobial activity and potential therapeutic applications.
Uniqueness
4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol stands out due to its unique structure, which combines two piperidine rings with an ethynyl linkage and hydroxyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
| 103756-02-1 | |
分子式 |
C18H32N2O2 |
分子量 |
308.5 g/mol |
IUPAC 名称 |
4-[2-(4-hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C18H32N2O2/c1-13-11-19(5)15(3)9-17(13,21)7-8-18(22)10-16(4)20(6)12-14(18)2/h13-16,21-22H,9-12H2,1-6H3 |
InChI 键 |
ZBZQUXUOLGJMQY-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(CN1C)C)(C#CC2(CC(N(CC2C)C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


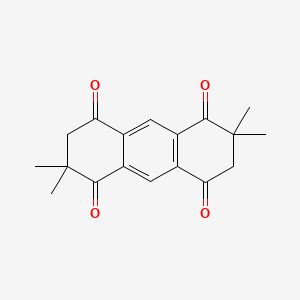



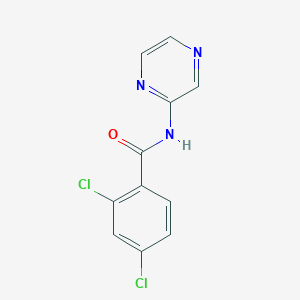
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)
